molecular formula C7H6F4N2O B8537439 1-Ethyl-5-fluoro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

1-Ethyl-5-fluoro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8537439
M. Wt: 210.13 g/mol
InChI Key: JPVSBCQANDNLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-fluoro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H6F4N2O and its molecular weight is 210.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-5-fluoro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-fluoro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

1-ethyl-5-fluoro-3-(trifluoromethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C7H6F4N2O/c1-2-13-6(8)4(3-14)5(12-13)7(9,10)11/h3H,2H2,1H3

InChI Key

JPVSBCQANDNLER-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

34.3 g (591.3 mmoles) of potassium fluoride (a spray-dried product) was added, at room temperature, into a solution of a crude product of 5-chloro-1-ethyl-3-trifluoromethyl-1H-pyrazole-4-carboaldehyde (equivalent to 197.1 mmoles) dissolved in 100 ml of dimethyl sulfoxide. The mixture was stirred at 100° C. for 3 days to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water and extraction with ethyl acetate was conducted. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to reduced pressure distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 11.1 g (yield: 26.8%) of 1-ethyl-5-fluoro-3-trifluoromethyl-1H-pyrazole-4-carboaldehyde.
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34.3 g
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crude product
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197.1 mmol
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100 mL
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Synthesis routes and methods II

Procedure details

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